Cas no 1806896-35-4 (2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide)

2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide
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- インチ: 1S/C6H4F4N2O2S/c7-4-2(15(11,13)14)1-12-6(10)3(4)5(8)9/h1,5H,(H2,11,13,14)
- InChIKey: NXZXMXVLUNBMGW-UHFFFAOYSA-N
- ほほえんだ: S(C1C=NC(=C(C(F)F)C=1F)F)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 318
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 81.4
2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029074170-250mg |
2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide |
1806896-35-4 | 97% | 250mg |
$988.80 | 2022-03-31 | |
Alichem | A029074170-1g |
2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide |
1806896-35-4 | 97% | 1g |
$3,158.80 | 2022-03-31 | |
Alichem | A029074170-500mg |
2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide |
1806896-35-4 | 97% | 500mg |
$1,678.90 | 2022-03-31 |
2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamideに関する追加情報
Recent Advances in the Study of 2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide (CAS: 1806896-35-4)
2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide (CAS: 1806896-35-4) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and biological activities.
The compound's structural motif, featuring a difluoromethyl group and a sulfonamide moiety, has been identified as a critical pharmacophore in several drug discovery programs. Researchers have demonstrated that 2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide can serve as a versatile building block for the design of inhibitors targeting enzymes such as carbonic anhydrases and kinases. A recent study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into a series of potent carbonic anhydrase IX inhibitors, which showed promising antitumor activity in preclinical models.
In addition to its applications in oncology, 2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide has been investigated for its antimicrobial properties. A 2023 study in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics.
Synthetic approaches to 2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide have also been refined in recent years. A team at the University of Cambridge developed a scalable, one-pot synthesis method that significantly improved the yield and purity of the compound. This advancement, detailed in a 2022 Organic Process Research & Development paper, has facilitated its broader use in medicinal chemistry campaigns. The method involves a regioselective fluorination step followed by sulfonamide formation, offering a more efficient route compared to traditional multi-step procedures.
Despite these promising developments, challenges remain in the optimization of 2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide-based therapeutics. Pharmacokinetic studies have indicated that the compound's high lipophilicity may limit its bioavailability, prompting ongoing research into prodrug strategies and formulation technologies. Furthermore, the potential for off-target effects due to the reactivity of the difluoromethyl group warrants careful consideration in drug design.
Looking ahead, the unique properties of 2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide position it as a valuable scaffold for future drug discovery efforts. Its combination of synthetic accessibility and diverse biological activities makes it particularly attractive for the development of next-generation therapeutics targeting challenging disease areas. Continued research into structure-activity relationships and mechanism of action will be crucial for unlocking its full potential in chemical biology and medicine.
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